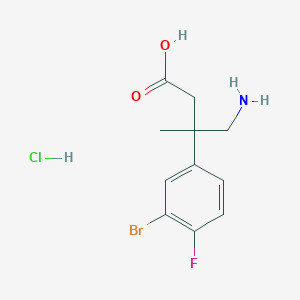
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glutamic acid and belongs to the class of non-NMDA (N-methyl-D-aspartate) receptor agonists. AMPA is known for its ability to stimulate the central nervous system and has been studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride works by binding to the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. This binding results in the opening of ion channels, leading to the influx of cations such as sodium and calcium into the neuron. This influx of ions results in the depolarization of the neuron, leading to the propagation of the action potential and the release of neurotransmitters.
Biochemical and Physiological Effects
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can enhance long-term potentiation, which is a process that is critical for learning and memory. Additionally, 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its ability to selectively activate the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor. This selectivity allows researchers to study the specific effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride on the central nervous system without the interference of other neurotransmitters. However, one limitation of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its potential toxicity. High concentrations of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can lead to excitotoxicity, which is a process that can result in cell death.
Direcciones Futuras
There are several future directions for research on 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride. One potential direction is the development of new drugs that target the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor for the treatment of neurological disorders. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride and its potential use in preventing neurodegenerative diseases. Finally, studies are needed to investigate the potential side effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride and its long-term safety profile.
Conclusion
In conclusion, 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating neurological disorders. Its ability to selectively activate the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor and enhance cognitive function makes it an attractive target for drug development. However, further research is needed to fully understand the mechanisms underlying its effects and its potential side effects.
Métodos De Síntesis
The synthesis of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride involves the reaction between 3-bromo-4-fluoroaniline and 3-methyl-2-oxopentanoic acid in the presence of a coupling reagent. The product is then purified through recrystallization and converted to its hydrochloride salt form.
Aplicaciones Científicas De Investigación
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can enhance cognitive function, improve memory, and reduce the severity of seizures.
Propiedades
IUPAC Name |
4-amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2.ClH/c1-11(6-14,5-10(15)16)7-2-3-9(13)8(12)4-7;/h2-4H,5-6,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFQWOFVYOWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC(=C(C=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2950447.png)


![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2950450.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2950454.png)

![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)


![6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950464.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)
![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)
